molecular formula C14H12FNOS B5770430 4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide

4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide

Cat. No.: B5770430
M. Wt: 261.32 g/mol
InChI Key: UMDRLBPMDRZCAQ-UHFFFAOYSA-N
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Description

4-Fluoro-N-[2-(methylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C14H12FNOS. It is a benzamide derivative characterized by the presence of a fluorine atom at the para position of the benzamide ring and a methylsulfanyl group attached to the phenyl ring.

Properties

IUPAC Name

4-fluoro-N-(2-methylsulfanylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNOS/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDRLBPMDRZCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoic acid and 2-(methylsulfanyl)aniline.

    Amidation Reaction: The key step involves the formation of the amide bond between the carboxylic acid group of 4-fluorobenzoic acid and the amine group of 2-(methylsulfanyl)aniline. This reaction is usually carried out in the presence of a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-[2-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-N-[2-(methylsulfanyl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be utilized in the synthesis of advanced intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atom and the methylsulfanyl group play crucial roles in binding to active sites of enzymes or receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-N-[2-(methylsulfanyl)phenyl]benzamide is unique due to the specific combination of the fluorine atom and the methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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